A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde for Drug Development Professionals
A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde for Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its core physicochemical properties, with a primary focus on its molecular weight and structure. This document details a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, outlines rigorous methods for its spectroscopic characterization, and explores its versatile applications as a foundational scaffold in the development of novel therapeutic agents. The content herein is structured to provide researchers, chemists, and drug development scientists with the authoritative, practical, and in-depth knowledge required to leverage this compound's full potential in a research and development setting.
Core Compound Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is a prerequisite for its successful application in synthesis and drug design. These properties govern solubility, stability, reactivity, and potential for biological interaction.
Molecular Structure and Weight
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound. Its structure is characterized by a central indole ring, substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a formyl (carbaldehyde) group. The strategic placement of the electronegative fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity.
The precise molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry calculations and analytical characterization.
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Molecular Formula: C₁₅H₁₀FNO[1]
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Molecular Weight (Molar Mass): 239.25 g/mol
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Monoisotopic Mass: 239.07465 Da[1]
Key Physical and Chemical Identifiers
For unambiguous identification and sourcing, the following data are essential.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | [1] |
| CAS Number | Not explicitly available in search results. | |
| Appearance | Expected to be a solid, often a crystalline powder. | |
| XlogP (Predicted) | 3.3 | [1] |
| Hydrogen Bond Donors | 1 (indole N-H) | |
| Hydrogen Bond Acceptors | 2 (carbonyl O, fluorine F) |
Synthesis and Characterization: A Validated Workflow
The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is reliably achieved through the electrophilic formylation of the corresponding 2-substituted indole precursor. The Vilsmeier-Haack reaction is the industry-standard method due to its high efficiency and selectivity for the electron-rich C3 position of the indole nucleus.[2]
Synthetic Workflow Diagram
The following diagram outlines the logical progression from starting materials to the purified final product.
Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde.
Detailed Synthesis Protocol
Causality: The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile. The indole's C3 position is highly nucleophilic, enabling a selective attack on the reagent to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. Cooling during reagent formation is critical to control the exothermic reaction between POCl₃ and DMF.
Materials:
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2-(4-Fluorophenyl)-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
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Reagent Preparation: In a flame-dried, nitrogen-purged flask, cool anhydrous DMF to 0 °C using an ice bath. Add POCl₃ (1.1 equivalents) dropwise with stirring. Maintain the temperature at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve the starting material, 2-(4-Fluorophenyl)-1H-indole (1.0 equivalent), in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
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Reaction Completion: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches the reactive Vilsmeier reagent.
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Neutralization and Extraction: Slowly add saturated NaHCO₃ solution until the mixture is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the product into DCM (3x volumes).
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Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the final product as a pure crystalline solid.
Spectroscopic Characterization
Self-Validation: The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides orthogonal, confirmatory data.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehydic proton (δ ≈ 9.8–10.2 ppm). A broad singlet corresponding to the indole N-H proton will also be present (δ ≈ 8.5-9.0 ppm), along with a series of multiplets in the aromatic region (δ ≈ 7.0–8.4 ppm) for the protons on the indole and fluorophenyl rings.[3]
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¹³C NMR: The carbon spectrum will feature a distinct resonance for the carbonyl carbon of the aldehyde at δ ≈ 185–195 ppm.[3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate validation of the molecular formula. The ESI-MS spectrum will show a prominent ion corresponding to [M+H]⁺ at m/z 240.08193.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will display a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and a moderate N-H stretching band around 3200-3400 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate. Its utility stems from the versatile reactivity of the C3-aldehyde group, which serves as a chemical handle for diversification.[4]
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Scaffold for Kinase Inhibitors: The indole core is a well-established "privileged scaffold" for targeting the ATP-binding site of protein kinases. The aldehyde can be elaborated into more complex side chains designed to interact with specific amino acid residues, leading to potent and selective kinase inhibitors for oncology applications.[5]
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Synthesis of Schiff Bases: The aldehyde readily condenses with primary amines to form Schiff bases (imines). These derivatives can be further reduced (reductive amination) to introduce diverse amine functionalities or can themselves be evaluated for biological activity, including antimicrobial and anticancer properties.[6]
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Precursor for Heterocyclic Annulation: The aldehyde can participate in condensation reactions (e.g., Knoevenagel, Aldol) with active methylene compounds, providing a pathway to construct new fused or appended heterocyclic ring systems with unique pharmacological profiles.[4]
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Neuroprotective and Anti-Alzheimer's Agents: The indole scaffold is explored in the development of agents targeting neurodegenerative diseases. The aldehyde allows for the synthesis of derivatives that can be tested as, for example, acetylcholinesterase (AChE) or BACE1 inhibitors.[7]
Conclusion
2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a strategically designed chemical building block with significant value for drug discovery programs. Its precise molecular weight of 239.25 g/mol , coupled with a fluorine-substituted aromatic ring and a synthetically versatile aldehyde group, makes it an ideal starting point for the creation of diverse chemical libraries. The reliable Vilsmeier-Haack synthesis and straightforward characterization process ensure its accessibility for researchers. By leveraging the reactivity of this intermediate, scientists are well-equipped to develop novel and potent therapeutic candidates across a spectrum of disease areas, from oncology to neurodegeneration.
References
- Title: 3-(4-Fluorophenyl)
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- Title: 4-Fluoro-1H-indole-3-carbaldehyde - Chem-Impex Source: Chem-Impex URL
- Title: 3-(4-Fluorophenyl)-1-(1-methylethyl)
- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
- Title: 2-(4-fluorophenyl)-1h-indole-3-carboxaldehyde (C15H10FNO)
- Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL
- Title: Synthetic method of 5-(2-fluorophenyl)
- Title: Bioactive natural compounds from 1H-indole-3-carboxaldhyde Source: ResearchGate URL
- Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL
- Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)
- Title: Indole-3-carboxaldehyde 97 487-89-8 Source: Sigma-Aldrich URL
- Title: Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study Source: ResearchGate URL
- Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
- Title: Indole-3-carboxaldehyde(487-89-8)
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